molecular formula C16H16N2S B5778046 2-({[(4-METHYLPHENYL)METHYL]SULFANYL}METHYL)-1H-1,3-BENZODIAZOLE

2-({[(4-METHYLPHENYL)METHYL]SULFANYL}METHYL)-1H-1,3-BENZODIAZOLE

Cat. No.: B5778046
M. Wt: 268.4 g/mol
InChI Key: NUFCKOACLCMZRS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-({[(4-METHYLPHENYL)METHYL]SULFANYL}METHYL)-1H-1,3-BENZODIAZOLE is a complex organic compound that belongs to the class of benzimidazole derivatives This compound is characterized by the presence of a benzimidazole core structure, which is a fused bicyclic ring system consisting of benzene and imidazole rings

Preparation Methods

The synthesis of 2-({[(4-METHYLPHENYL)METHYL]SULFANYL}METHYL)-1H-1,3-BENZODIAZOLE can be achieved through several synthetic routes. One common method involves the reaction of 1,2-phenylenediamine with 4-methylbenzyl chloride in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures. The resulting intermediate is then treated with a thiol reagent, such as thiourea, to introduce the sulfanyl group, followed by cyclization to form the benzimidazole core.

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to improve yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

2-({[(4-METHYLPHENYL)METHYL]SULFANYL}METHYL)-1H-1,3-BENZODIAZOLE undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like tin(II) chloride or iron powder in acidic conditions.

    Substitution: The benzimidazole ring can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens in the presence of a catalyst.

Common reagents and conditions used in these reactions include organic solvents, acids, bases, and catalysts. The major products formed from these reactions depend on the specific reaction conditions and the nature of the substituents on the benzimidazole ring.

Scientific Research Applications

2-({[(4-METHYLPHENYL)METHYL]SULFANYL}METHYL)-1H-1,3-BENZODIAZOLE has a wide range of scientific research applications due to its unique chemical structure and properties.

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: The compound exhibits potential biological activities, including antimicrobial, antifungal, and anticancer properties. It is used in the development of new pharmaceuticals and as a tool for studying biological processes.

    Medicine: The compound is investigated for its potential therapeutic applications, such as in the treatment of infectious diseases and cancer.

    Industry: It is used in the development of new materials, such as polymers and coatings, and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 2-({[(4-METHYLPHENYL)METHYL]SULFANYL}METHYL)-1H-1,3-BENZODIAZOLE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the substituents on the benzimidazole ring.

Comparison with Similar Compounds

2-({[(4-METHYLPHENYL)METHYL]SULFANYL}METHYL)-1H-1,3-BENZODIAZOLE can be compared with other similar compounds, such as:

    2-[(4-METHYLPHENYL)SULFANYL]BENZIMIDAZOLE: This compound lacks the additional methyl group on the benzimidazole ring, which may affect its chemical reactivity and biological activity.

    2-(4-METHYLSULFONYL PHENYL)INDOLE: This compound contains an indole ring instead of a benzimidazole ring, leading to different chemical and biological properties.

    2-[(4-METHYLPHENYL)METHYL]BENZIMIDAZOLE: This compound lacks the sulfanyl group, which may affect its chemical reactivity and biological activity.

The uniqueness of this compound lies in its specific combination of functional groups and the resulting chemical and biological properties.

Properties

IUPAC Name

2-[(4-methylphenyl)methylsulfanylmethyl]-1H-benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2S/c1-12-6-8-13(9-7-12)10-19-11-16-17-14-4-2-3-5-15(14)18-16/h2-9H,10-11H2,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUFCKOACLCMZRS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CSCC2=NC3=CC=CC=C3N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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